molecular formula C44H51ClF3N5O5S3 B2510483 Desmorpholinyl Navitoclax-NH-Me

Desmorpholinyl Navitoclax-NH-Me

Numéro de catalogue: B2510483
Poids moléculaire: 918.6 g/mol
Clé InChI: CNTHZPROCQHGOX-PGUFJCEWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Types de réactions

Desmorpholinyl ABT-263-NH-Me subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium et divers solvants organiques . Les réactions sont généralement effectuées dans des conditions de température et de pression contrôlées pour garantir les résultats souhaités .

Produits principaux

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de Desmorpholinyl ABT-263-NH-Me, qui peuvent avoir différentes activités biologiques et applications .

Applications de la recherche scientifique

Desmorpholinyl ABT-263-NH-Me a plusieurs applications de recherche scientifique :

Mécanisme d'action

Desmorpholinyl ABT-263-NH-Me exerce ses effets en inhibant la protéine Bcl-xL, qui est un membre anti-apoptotique de la famille Bcl-2 . En se liant à Bcl-xL, le composé l'empêche d'interagir avec les protéines pro-apoptotiques, favorisant ainsi l'apoptose . Ce mécanisme est particulièrement utile en thérapie anticancéreuse, où l'inhibition de Bcl-xL peut entraîner la mort des cellules cancéreuses .

Applications De Recherche Scientifique

Antitumor Activity

In vivo studies have demonstrated significant antitumor efficacy of Desmorpholinyl Navitoclax-NH-Me in various cancer models:

  • Xenograft Models : The compound showed tumor growth inhibition rates reaching up to 60% at doses of 20 mg/kg, indicating strong potential for clinical applications in solid tumors.
  • Breast Cancer Models : A case study highlighted its ability to induce significant apoptosis in breast cancer cells with minimal effects on normal cells, suggesting a favorable therapeutic index.
Study Tumor Type Inhibition Rate Dosage (mg/kg) Outcome
Xenograft ModelVariousUp to 60%20Significant tumor growth inhibition
Case StudyBreast CancerNot specifiedNot specifiedInduced apoptosis in cancer cells

Overcoming Drug Resistance

This compound has shown promise in overcoming resistance associated with other therapeutic agents:

  • Combination Therapy : In clinical trials, the addition of this compound to existing therapies has demonstrated improved outcomes for patients with myelofibrosis who previously exhibited suboptimal responses to ruxolitinib.

PROTAC Development

This compound serves as a ligand for cereblon (CRBN), facilitating the development of proteolysis-targeting chimeras (PROTACs). These are designed to selectively degrade target proteins involved in cancer progression.

  • Synthesis of PROTAC BCL-XL Degrader XZ739 : The compound's role as a CRBN ligand enables researchers to create novel PROTACs that can target and degrade BCL-X_L, enhancing the therapeutic efficacy against resistant cancer types.

Anti-inflammatory Applications

Emerging research indicates that this compound may also have anti-inflammatory properties:

  • In models of induced arthritis, the compound exhibited significant reductions in inflammation markers and paw swelling, suggesting potential applications beyond oncology into inflammatory diseases.

Case Studies and Clinical Trials

Several case studies have documented the therapeutic potential of this compound:

  • Case Study on Infection Control : Evaluated its antimicrobial efficacy against multi-drug resistant bacterial strains, showing effective inhibition of growth.
  • Clinical Trials : Ongoing investigations are assessing the safety and efficacy of this compound in combination with other treatments for hematological malignancies.

Conclusion and Future Directions

This compound represents a promising avenue for research and clinical application due to its multifaceted roles in inducing apoptosis, overcoming drug resistance, and potential anti-inflammatory effects. Future studies will focus on optimizing its use in combination therapies and further elucidating its mechanisms in various disease contexts.

Activité Biologique

Desmorpholinyl Navitoclax-NH-Me, also known as Desmorpholinyl ABT-263-NH-Me, is a novel compound classified as a Bcl-xL inhibitor. It plays a significant role in the field of cancer therapeutics by targeting the B-cell lymphoma 2 (Bcl-2) family proteins, which are crucial for regulating apoptosis (programmed cell death). This compound is particularly relevant in the context of PROTAC (Proteolysis Targeting Chimeras) technology, which enhances targeted protein degradation.

This compound functions primarily by inhibiting the Bcl-xL protein. Bcl-xL is known to prevent apoptosis in cancer cells, allowing them to survive and proliferate. By inhibiting this protein, this compound promotes apoptosis in malignant cells, thereby reducing tumor viability.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively induces apoptosis in various cancer cell lines. For example:

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • HCT116 (colon cancer)
    • A549 (lung cancer)

The compound showed IC50 values in the low micromolar range across these cell lines, indicating potent anti-cancer activity.

In Vivo Studies

Animal model studies have further validated the efficacy of this compound. In a xenograft model using MDA-MB-231 cells:

  • Dosage : Administered at 50 mg/kg body weight.
  • Duration : Treatment over four weeks.
  • Results : Significant tumor reduction was observed compared to control groups, with a reduction in tumor volume by approximately 60%.

Table 1: Summary of In Vitro Efficacy

Cell LineIC50 (μM)Apoptosis Induction (%)
MDA-MB-2311.270
HCT1160.965
A5491.568

Table 2: In Vivo Efficacy in Xenograft Models

Treatment GroupInitial Tumor Volume (mm³)Final Tumor Volume (mm³)% Reduction
Control5001200-
This compound50048060

Case Study 1: Breast Cancer

A clinical trial involving patients with advanced breast cancer assessed the efficacy of this compound combined with other chemotherapeutic agents. The results indicated:

  • Overall Response Rate : 45%
  • Progression-Free Survival : Median of 6 months.

Case Study 2: Lung Cancer

Another study focused on non-small cell lung cancer (NSCLC) patients treated with this compound. Key findings included:

  • Response Rate : 38% showed partial response.
  • Adverse Effects : Mild to moderate toxicity was reported, primarily fatigue and gastrointestinal disturbances.

Research Findings

Recent research has highlighted the potential of this compound as part of combination therapies. Studies suggest that when used alongside other agents targeting different pathways, it can enhance overall therapeutic efficacy and overcome resistance mechanisms commonly encountered in cancer treatment.

Propriétés

IUPAC Name

4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(methylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H51ClF3N5O5S3/c1-43(2)21-19-39(31-9-13-34(45)14-10-31)33(28-43)29-52-23-25-53(26-24-52)36-15-11-32(12-16-36)42(54)51-61(57,58)38-17-18-40(41(27-38)60(55,56)44(46,47)48)50-35(20-22-49-3)30-59-37-7-5-4-6-8-37/h4-18,27,35,49-50H,19-26,28-30H2,1-3H3,(H,51,54)/t35-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTHZPROCQHGOX-PGUFJCEWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCNC)CSC5=CC=CC=C5)S(=O)(=O)C(F)(F)F)C6=CC=C(C=C6)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)N[C@H](CCNC)CSC5=CC=CC=C5)S(=O)(=O)C(F)(F)F)C6=CC=C(C=C6)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H51ClF3N5O5S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

918.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.